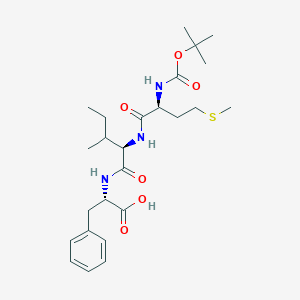

Boc-Met-Leu-Phe-OH

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of peptides similar to Boc-Met-Leu-Phe-OH involves standard peptide synthesis techniques, including stepwise coupling of amino acids using protection strategies like Boc to protect the amino group during synthesis. For example, the synthesis of a related peptide, N‐Boc‐L‐Phe‐dehydro‐Leu‐L‐Val‐OCH3, was achieved by coupling N‐Boc‐L‐Phe‐dehydro‐Leu‐OH to valine methyl ester, showcasing typical peptide synthesis methodologies (Narula, Patel, Singh, & Chauhan, 1990).

Molecular Structure Analysis

The molecular structure of peptides like this compound is crucial for their biochemical functionality. For instance, the crystal structure analysis of N‐Boc‐L‐Phe‐dehydro‐Leu‐L‐Val‐OCH3 reveals specific bond lengths and angles that contribute to the peptide's conformation, providing insights into the peptide backbone torsion angles and the stabilization interactions within the crystal (Narula, Patel, Singh, & Chauhan, 1990).

Chemical Reactions and Properties

Peptides like this compound undergo various chemical reactions that modify their structure and properties. These modifications can affect the peptide's biological activity and its physical and chemical stability. For example, the degradation pathways of peptide boronic acid derivatives provide insights into the stability and reactivity of these compounds under different conditions (Wu, Waugh, & Stella, 2000).

Physical Properties Analysis

The physical properties of peptides, including solubility, melting point, and crystalline structure, are essential for their practical applications. Studies on peptides similar to this compound, such as the analysis of different crystalline polymorphs of a 15-residue apolar peptide, reveal the impact of hydration and molecular packing on the peptide's physical properties and stability (Karle, Flippen-Anderson, Sukumar, & Balaram, 1992).

Chemical Properties Analysis

The chemical properties of peptides, including their reactivity, stability, and interactions with other molecules, are influenced by their molecular structure and environment. For instance, the synthesis and properties of chemotactic peptide analogs highlight how modifications to the peptide sequence can affect its activity and interaction with biological targets (Gavuzzo et al., 2009).

Wissenschaftliche Forschungsanwendungen

Nanomedizin

“Boc-Met-Leu-Phe-OH” hat Anwendungen im Bereich der Nanomedizin . Moleküle, die auf dem Phe-Phe-Motiv basieren, zu dem “this compound” gehört, haben eine Reihe von Anwendungen in der Nanomedizin gefunden, von der Wirkstoffabgabe und Biomaterialien bis hin zu neuen therapeutischen Paradigmen . Diese Moleküle können die Selbstassemblierung von kurzen Peptiden und ihren Analoga zu Nanostrukturen und Hydrogelen fördern .

Umweltbewusste Peptidsynthese

“this compound” wird in der umweltbewussten Peptidsynthese verwendet . Die Boc-Strategie ist bekanntlich für die industrielle Chemie und die grüne Chemie geeignet, da im Entschützungs Schritt der Boc-Gruppe nur Gase ohne weitere Nebenprodukte entstehen . Diese Methode verwendet Wasser, ein umweltfreundliches Lösungsmittel, anstelle von organischen Lösungsmitteln .

Antibiotika

“this compound” wird bei der Synthese von Elastin-basierten Peptiden verwendet, die an Benzisoxazol konjugiert sind, was eine neue Klasse potenter Antibiotika bildet . Dieser neuartige Ansatz verbessert die Biokompatibilität .

Entschützung von NG-Tosylarginin

“this compound” wird bei der effizienten Entschützung von NG-Tosylarginin mit einem Thioanisol-Trifluormethansulfonsäure-System verwendet .

Allgemeine Peptidsynthese

“this compound” wird in der allgemeinen Peptidsynthese verwendet

Wirkmechanismus

Target of Action

Boc-Met-Leu-Phe-OH, also known as Boc-MLF, is a widely used antagonist of formyl peptide receptors (FPRs) . It primarily targets FPRs, which play a crucial role in the immune response and inflammation .

Mode of Action

Boc-MLF interacts with its targets, the FPRs, and inhibits their activity . It reduces superoxide production induced by fMLF, a formyl peptide receptor agonist, with an IC50 value of 0.63 μM .

Biochemical Pathways

The interaction of Boc-MLF with FPRs affects the signaling pathways associated with these receptors . By inhibiting FPRs, Boc-MLF can modulate the immune response and inflammation, which are regulated by these receptors .

Result of Action

The primary result of Boc-MLF’s action is the reduction of superoxide production induced by fMLF . This effect can modulate the immune response and inflammation, potentially leading to therapeutic effects in related conditions .

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-4-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]pentanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H39N3O6S/c1-16(2)14-19(22(30)27-20(23(31)32)15-17-10-8-7-9-11-17)26-21(29)18(12-13-35-6)28-24(33)34-25(3,4)5/h7-11,16,18-20H,12-15H2,1-6H3,(H,26,29)(H,27,30)(H,28,33)(H,31,32)/t18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYBXWOPENJVQKE-UFYCRDLUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCSC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H39N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67247-12-5 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-L-methionyl-L-leucyl-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67247-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

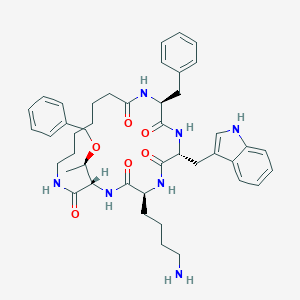

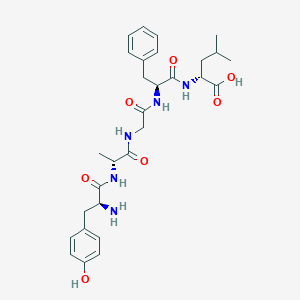

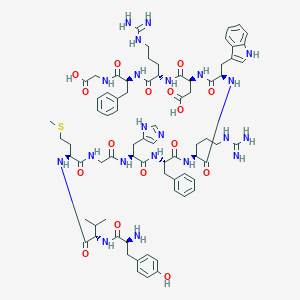

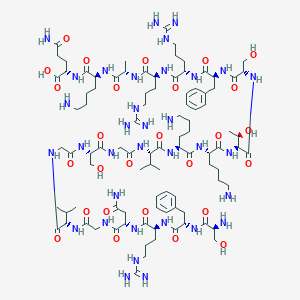

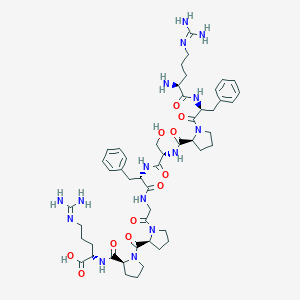

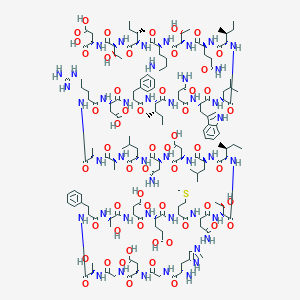

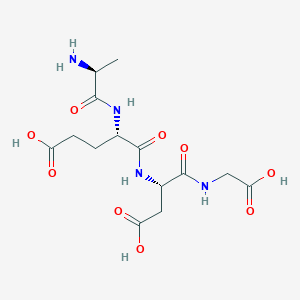

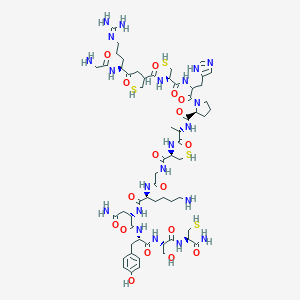

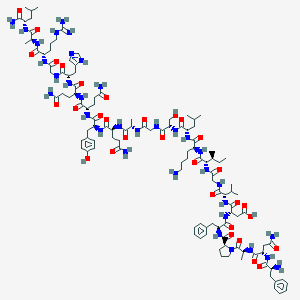

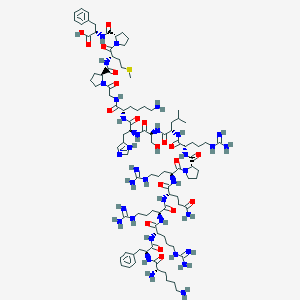

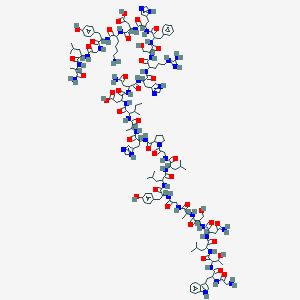

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]hexanoic acid](/img/structure/B13218.png)

![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-carbamimidamidopentanoic acid](/img/structure/B13250.png)